molecular formula C13H9Br2N B3048657 3,7-Dibromo-9h-fluoren-2-amine CAS No. 1785-40-6

3,7-Dibromo-9h-fluoren-2-amine

Cat. No. B3048657
CAS RN: 1785-40-6
M. Wt: 339.02 g/mol
InChI Key: WSODBLGACLNUKG-UHFFFAOYSA-N
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Description

3,7-Dibromo-9H-fluoren-2-amine is a chemical compound with the molecular formula C13H9Br2N . It belongs to the class of arylamine derivatives and contains two bromine atoms attached to the fluorene core. This compound has interesting applications in materials science, particularly as a building block for organic semiconductors and hole transport materials in optoelectronic devices .


Synthesis Analysis

The synthesis of 3,7-Dibromo-9H-fluoren-2-amine involves several steps. One approach includes the bromination of 9H-fluorene at positions 2 and 7 using bromine reagents. The resulting 2,7-dibromo-9H-fluorene can then be further functionalized to introduce the amino group at the 3-position using appropriate reagents. The synthetic route may vary, but the key steps involve bromination and subsequent amino functionalization .


Molecular Structure Analysis

The molecular structure of 3,7-Dibromo-9H-fluoren-2-amine consists of a fluorene core with two bromine atoms at positions 2 and 7. The amino group is attached at the 3-position. The compound’s melting point is approximately 74.0 to 78.0°C , and it forms white to light yellow or light orange powder crystals .


Chemical Reactions Analysis

3,7-Dibromo-9H-fluoren-2-amine can participate in various chemical reactions. For example, it can undergo Buchwald-Hartwig coupling to assemble triarylamine derivatives. Additionally, it serves as a precursor for the synthesis of polyelectrolytes and other organic semiconductors. Further investigations into its reactivity and functionalization are essential for understanding its full potential .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in suitable organic solvents

properties

IUPAC Name

3,7-dibromo-9H-fluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N/c14-9-1-2-10-7(4-9)3-8-5-13(16)12(15)6-11(8)10/h1-2,4-6H,3,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSODBLGACLNUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C3=C1C=C(C=C3)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293671
Record name 3,7-dibromo-9h-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dibromo-9h-fluoren-2-amine

CAS RN

1785-40-6
Record name NSC91416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,7-dibromo-9h-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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